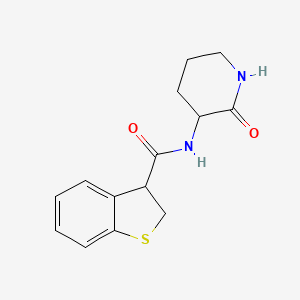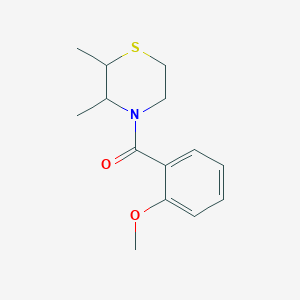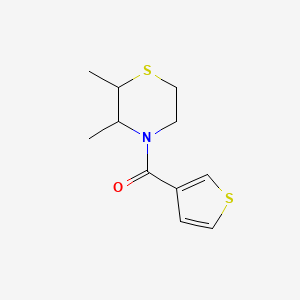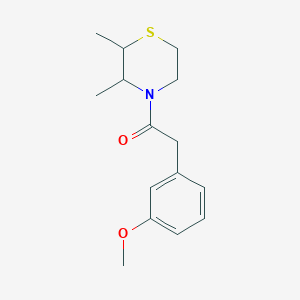
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide, also known as JNJ-42041935, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide exerts its therapeutic effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its overexpression has been implicated in various diseases, including cancer and inflammation. By inhibiting BRD4 activity, N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide can reduce the expression of genes that promote disease progression and inflammation.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. It can reduce the expression of genes involved in cell proliferation, survival, and inflammation. It can also induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide can reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. It can also improve cognitive function and reduce neuroinflammation in neurological disorders.
Advantages and Limitations for Lab Experiments
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide has several advantages as a research tool. It is a potent and specific inhibitor of BRD4, which makes it an ideal tool for studying the role of BRD4 in disease development and progression. It is also a small molecule, which makes it easy to administer and manipulate in laboratory experiments. However, N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in some experimental settings. It also has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide. One direction is to study its potential therapeutic applications in other diseases, such as autoimmune diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of BRD4, which could have even greater therapeutic potential. Finally, research could focus on developing new formulations of N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide that improve its solubility and half-life, which could enhance its effectiveness in experimental settings.
Synthesis Methods
The synthesis of N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide involves a multi-step process that includes the reaction of 2-chloropyridine with ethyl 2-methyl-3-oxobutanoate, followed by the reaction of the resulting compound with hydrazine hydrate. The final product is obtained by reacting the intermediate compound with methyl isobutyrate and chloroacetyl chloride.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, it has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In inflammation, it has been shown to reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. In neurological disorders, it has been shown to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-4-18-11(7-9(2)16-18)13(19)17(3)12-6-5-10(14)8-15-12/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEQIPVMQKEFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N(C)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593992.png)
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)

![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)
![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)

![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)

![(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)


![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)